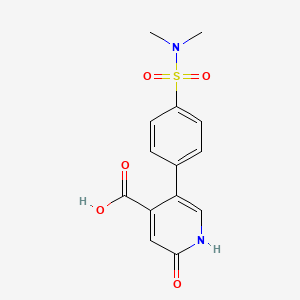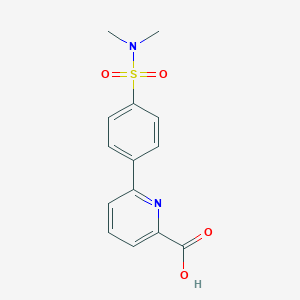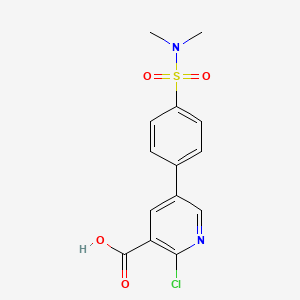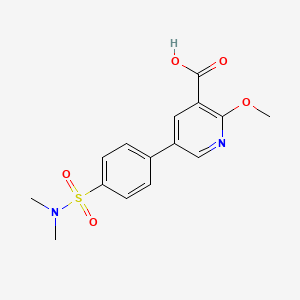![molecular formula C18H18N2O3 B6395002 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% CAS No. 1261960-61-5](/img/structure/B6395002.png)
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid (5-PPCA) is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. 5-PPCA is a member of the picolinic acid family and is composed of a piperidine ring, an aromatic ring, and a carboxylic acid group. 5-PPCA has been studied for its potential as an inhibitor of enzymes, as a therapeutic agent, and for its ability to bind to proteins and other molecules.
Wissenschaftliche Forschungsanwendungen
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been used as an inhibitor of enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Wirkmechanismus
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is not fully understood, however, it is thought to act by binding to and inhibiting enzymes, such as carbonic anhydrase, cytochrome P450, and cyclooxygenase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been shown to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase.
Biochemical and Physiological Effects
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its potential as a therapeutic agent, and has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been studied for its ability to bind to proteins and other molecules, and has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has also been studied for its potential to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in laboratory experiments is its ability to bind to proteins and other molecules. 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% has been shown to bind to several proteins, including human serum albumin, cytochrome P450, and carbonic anhydrase. Additionally, 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it suitable for use in laboratory experiments. The main limitation of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% is its relatively low solubility in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% are wide-ranging and there are many possible future directions for research. These include further research into the mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%, further research into its potential therapeutic applications, and further research into its potential as an inhibitor of enzymes. Additionally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to affect biochemical and physiological processes, such as cell proliferation, apoptosis, and angiogenesis, is warranted. Finally, further research into the potential of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% to bind to proteins and other molecules is needed, as this could lead to new applications of 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% in the fields of medicinal chemistry, biochemistry, and pharmacology.
Synthesemethoden
5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95% can be synthesized by a variety of methods, including the synthesis of the starting material, piperidine-1-carbonyl chloride, followed by reaction with a halogenated aromatic compound. The reaction of piperidine-1-carbonyl chloride with an aromatic compound in the presence of a base produces 5-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%. The reaction can be catalyzed by a variety of bases, such as sodium hydroxide, potassium hydroxide, or ammonium hydroxide. The reaction is typically carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of 70-80°C.
Eigenschaften
IUPAC Name |
5-[4-(piperidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(20-10-2-1-3-11-20)14-6-4-13(5-7-14)15-8-9-16(18(22)23)19-12-15/h4-9,12H,1-3,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEENSVFTHMALRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Piperidine-1-carbonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6394974.png)

![2-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394983.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6394989.png)
![4-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6394997.png)
![6-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395010.png)

![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395023.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6395030.png)
![2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395034.png)